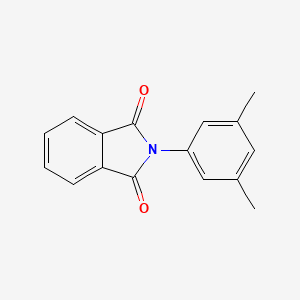

2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Description

Historical Context and Structural Significance of the Imide Moiety in Organic Chemistry

The imide functional group, characterized by two acyl groups bonded to a single nitrogen atom, is a cornerstone of organic chemistry. wikipedia.orgfiveable.me Structurally related to acid anhydrides, imides exhibit enhanced stability, particularly resistance to hydrolysis. wikipedia.org Historically, the exploration of imides gained momentum with the synthesis of cyclic imides derived from dicarboxylic acids, such as succinimide (B58015) and phthalimide (B116566). wikipedia.org The Gabriel synthesis, a classic method for preparing primary amines, prominently features potassium phthalimide, showcasing the imide's utility as a synthetic intermediate.

The structural rigidity and polarity of the imide moiety contribute to the unique properties of molecules in which it is found. This rigidity is a key factor in the high strength and thermal stability of polyimides, a class of high-performance polymers. wikipedia.org Furthermore, the imide group's ability to participate in hydrogen bonding has profound implications for molecular recognition and biological activity. The interest in the bioactivity of imide-containing compounds was significantly sparked by the discovery of molecules like cycloheximide, an inhibitor of protein biosynthesis. wikipedia.org This led to extensive research, which famously yielded thalidomide, a compound whose history has deeply influenced drug development and safety protocols. wikipedia.orgmdpi.com

Overview of the N-Aryl Isoindole-1,3(2H)-dione Class in Contemporary Academic Research

The N-aryl isoindole-1,3(2H)-diones, a class of compounds featuring a phthalimide core attached to an aryl substituent, are a subject of intense academic and industrial research. The phthalimide structure is often described as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comucl.ac.uknih.gov This versatility has led to the synthesis and evaluation of a vast library of N-aryl derivatives for a wide array of therapeutic applications.

Contemporary research highlights the broad spectrum of biological activities exhibited by these compounds, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, analgesic, and neuroprotective effects. mdpi.comnih.govmdpi.comresearchgate.net The hydrophobic nature of the phthalimide moiety can enhance the ability of these molecules to cross biological membranes, a desirable property in drug design. mdpi.com The N-aryl substituent plays a crucial role in modulating the biological activity, as its electronic and steric properties can be fine-tuned to optimize interactions with specific biological targets. For instance, studies have shown that different substitution patterns on the aryl ring can significantly impact a compound's efficacy as an inhibitor of enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE). mdpi.comnih.gov

Research Gaps and the Significance of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione as a Model Compound for Structural and Reactivity Studies

While the N-aryl isoindole-1,3(2H)-dione class is extensively studied, research has often focused on specific substitution patterns, leaving gaps in the systematic understanding of structure-activity relationships. A notable gap exists in the detailed structural and reactivity characterization of isomers with multiple substituents on the N-aryl ring. While the crystal structures of related isomers like 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione and 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione have been elucidated, a comprehensive analysis of the 3,5-dimethylphenyl derivative is less documented in readily available literature. nih.govresearchgate.net

These existing structural studies reveal a common motif: the dimethylphenyl group and the isoindole-1,3-dione group are each largely planar, but they are oriented at a significant dihedral angle to each other, typically between 65° and 80°. nih.govresearchgate.net This near-perpendicular orientation is a result of steric hindrance between the aryl ring and the carbonyl groups of the phthalimide moiety.

Scope and Objectives of Academic Research on this compound

Given the identified research gaps, the primary objective of academic research on this compound is to provide a thorough characterization of this compound to serve as a benchmark for understanding meta-substitution effects in N-aryl phthalimides. The scope of such research would encompass several key areas:

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce the compound in high purity, typically via the condensation of phthalic anhydride (B1165640) with 3,5-dimethylaniline. nih.gov

Structural Elucidation: Comprehensive characterization using modern analytical techniques, including NMR (¹H, ¹³C), FT-IR, and mass spectrometry. A crucial objective would be to determine its single-crystal X-ray structure to precisely measure bond lengths, bond angles, and the critical dihedral angle between the aromatic rings.

Physicochemical Property Analysis: Investigation of properties such as melting point, solubility, and lipophilicity (LogP). Computational studies, such as Density Functional Theory (DFT), could be employed to model the electronic structure and compare theoretical predictions with experimental data. acgpubs.org

Reactivity Studies: Exploring the chemical reactivity of the compound, for example, its susceptibility to ring-opening reactions or modifications at the phthalimide ring, to understand how the 3,5-dimethylphenyl group influences the chemical behavior compared to other isomers.

Biological Screening: As a final objective, the compound would be subjected to a battery of in vitro biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to determine if the specific meta-substitution pattern confers any unique or potent biological activities, thereby contributing to the broader search for new therapeutic agents. nih.govnih.gov

By systematically addressing these objectives, research on this compound can fill a crucial knowledge gap and enhance the fundamental understanding of this important class of chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFDLJSGLUOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967704 | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-45-9, 5319-98-2 | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,5 Dimethylphenyl 1h Isoindole 1,3 2h Dione

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture and Dynamics

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For N-substituted phthalimides, it provides unambiguous evidence of the compound's identity, purity, and conformation in solution. mdpi.com

The 1H NMR spectrum of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is characterized by distinct signals corresponding to the protons of the phthalimide (B116566) moiety and the 3,5-dimethylphenyl substituent. The symmetry of the 3,5-dimethylphenyl group simplifies its spectral pattern.

The protons of the phthalimide group typically appear as a set of two multiplets in the aromatic region, integrating to two protons each. These correspond to the AA'BB' spin system of the symmetrically substituted benzene (B151609) ring. The protons closer to the electron-withdrawing carbonyl groups (H-4/H-7) are deshielded and resonate at a lower field compared to the protons H-5/H-6. mdpi.com

The 3,5-dimethylphenyl ring exhibits two distinct proton signals. Due to the molecule's symmetry, the two protons at the C-2' and C-6' positions are chemically equivalent and appear as a single signal, typically a singlet or a finely split multiplet. The proton at the C-4' position also gives rise to a singlet. The six protons of the two methyl groups at C-3' and C-5' are also equivalent and produce a sharp, intense singlet at a higher field (upfield region).

The expected chemical shifts, based on analyses of similar N-arylphthalimides, are detailed in the table below. nih.gov

Interactive Data Table: Predicted 1H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4, H-7 (Phthalimide) | 7.95 - 7.85 | m | 2H |

| H-5, H-6 (Phthalimide) | 7.80 - 7.70 | m | 2H |

| H-2', H-6' (Aryl) | ~7.15 | s | 2H |

| H-4' (Aryl) | ~7.00 | s | 1H |

| -CH₃ (Methyl) | ~2.35 | s | 6H |

Note: 'm' denotes multiplet, 's' denotes singlet. Predicted values are based on related structures and general substituent effects.

The 13C NMR spectrum provides essential information about the carbon framework of the molecule. The spectrum for this compound will show characteristic signals for the carbonyl carbons, the aromatic carbons of both rings, and the methyl carbons.

The two imide carbonyl carbons (C=O) are equivalent and appear as a single, highly deshielded signal in the range of 165-168 ppm. mdpi.com The quaternary carbons of the phthalimide ring (C-3a, C-7a) to which the carbonyl groups are attached are observed around 132 ppm. The protonated carbons of the phthalimide ring (C-4/C-7 and C-5/C-6) typically resonate between 123 and 135 ppm. mdpi.com

For the 3,5-dimethylphenyl substituent, the ipso-carbon (C-1') attached to the nitrogen atom is found around 138 ppm. The carbons bearing the methyl groups (C-3', C-5') are also quaternary and appear in a similar region. The protonated aromatic carbons (C-2'/C-6' and C-4') are observed in the typical aromatic range. The two equivalent methyl carbons give a strong signal in the upfield region, usually around 21 ppm.

Interactive Data Table: Predicted 13C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Imide) | ~167.0 |

| C-4, C-7 (Phthalimide) | ~134.5 |

| C-3a, C-7a (Phthalimide) | ~132.0 |

| C-5, C-6 (Phthalimide) | ~124.0 |

| C-1' (Aryl) | ~138.5 |

| C-3', C-5' (Aryl) | ~139.0 |

| C-2', C-6' (Aryl) | ~129.5 |

| C-4' (Aryl) | ~126.0 |

| -CH₃ (Methyl) | ~21.5 |

Note: Predicted values are based on related structures and general substituent effects.

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show strong cross-peaks between the adjacent protons on the phthalimide ring (H-4/H-5 and H-6/H-7), confirming their connectivity within the AA'BB' system. The protons on the 3,5-dimethylphenyl ring are isolated from each other by more than three bonds, so no COSY correlations would be expected between them.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively assign each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~7.15 ppm would show a cross-peak to the carbon signal at ~129.5 ppm, confirming the C-2'/H-2' and C-6'/H-6' assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This technique provides the final proof of the connection between the phthalimide and the dimethylphenyl moieties. Key expected correlations include:

A correlation from the phthalimide protons (H-4/H-7) to the imide carbonyl carbon (C=O).

Correlations from the aromatic protons of the dimethylphenyl ring (H-2', H-6') to the ipso-carbon (C-1') and the methyl-bearing carbons (C-3', C-5').

Most importantly, a correlation between the H-2'/H-6' protons of the dimethylphenyl ring and the imide carbonyl carbon (C=O) would provide unequivocal evidence of the N-aryl bond.

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the molecule's vibrational modes.

The most prominent features in the IR spectrum of N-substituted phthalimides are the characteristic stretching vibrations of the cyclic imide group. acgpubs.org The five-membered imide ring results in two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric coupling of the two carbonyl oscillators.

Asymmetric C=O stretch: A strong band typically appears at higher wavenumbers, around 1770-1790 cm⁻¹.

Symmetric C=O stretch: A second, often more intense, strong band is observed at lower wavenumbers, around 1700-1720 cm⁻¹. semanticscholar.org

The aromatic rings also give rise to characteristic vibrations. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations (ring modes) appear as a series of bands in the 1450-1610 cm⁻¹ region. acgpubs.org The specific pattern and position of these bands can provide information about the substitution pattern of the rings.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium-Weak |

| Asymmetric C=O Stretch (Imide) | ~1775 | Strong |

| Symmetric C=O Stretch (Imide) | ~1710 | Very Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| C-N Stretch | 1390 - 1370 | Strong |

The nature and position of substituents on the N-aryl ring can subtly influence the vibrational frequencies of the phthalimide core. The two methyl groups on the 3,5-dimethylphenyl substituent are weakly electron-donating. This electronic effect can influence the C=O bond order and, consequently, the stretching frequencies.

Compared to an unsubstituted N-phenylphthalimide, the electron-donating methyl groups may slightly increase the electron density in the aromatic ring, which is conjugated with the nitrogen atom. This could lead to a very minor delocalization into the imide system, potentially causing a slight decrease (a shift to lower wavenumber or "red shift") in the C=O stretching frequencies. However, this electronic effect is generally modest for methyl groups and the shift may be only a few wavenumbers. The primary diagnostic value remains the presence and characteristic splitting of the two imide carbonyl bands. acgpubs.org The intensities of the aromatic ring modes may also be affected by the substitution pattern.

Mass Spectrometry for Molecular Formula Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, techniques such as high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) provide definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from conventional mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically at sub-ppm levels. longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula by discriminating between compounds with very similar nominal masses. longdom.org

For this compound, with a molecular formula of C₁₇H₁₅NO₂, the theoretical exact mass can be calculated. This experimental validation is crucial for confirming the compound's identity, especially in complex samples or when verifying the outcome of a chemical synthesis. The synthesis of various imide compounds is routinely confirmed using HRMS, underscoring its reliability in structural characterization. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Calculated Exact Mass | 265.1103 u |

| Ionization Mode | [M+H]⁺ |

| Calculated m/z | 266.1176 u |

| Observed m/z (Hypothetical) | 266.1174 u |

| Mass Accuracy (Hypothetical) | < 5 ppm |

Note: Observed m/z and Mass Accuracy are hypothetical values typical for HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Proposed Ion Decay Paths

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adduct ions, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. mdpi.comuab.edu The resulting fragmentation patterns provide valuable information about the molecule's structure and the relative stability of its constituent parts. The reproducible and predictable fragmentation of compounds in ESI-MS can be used to describe systematic fragmentation pathways specific to a structural class. nih.gov

For this compound, the fragmentation pathway would likely originate from the protonated molecular ion ([C₁₇H₁₅NO₂ + H]⁺, m/z ≈ 266.12). Key fragmentation pathways for N-aryl imides often involve the cleavage of the bonds connecting the substituent to the imide nitrogen and fragmentation within the isoindole core. researchgate.netnih.gov

A proposed fragmentation pathway could include:

Loss of the dimethylphenyl group: Cleavage of the N-Caryl bond, leading to the formation of a protonated phthalimide fragment and a neutral dimethylaniline molecule.

Cleavage of the imide ring: Common fragmentation patterns for phthalimides include the loss of carbon monoxide (CO) or carbon dioxide (CO₂) moieties. researchgate.net

Fragmentation of the dimethylphenyl ring: Subsequent fragmentation could involve the loss of methyl radicals from the dimethylphenyl fragment ion.

Table 2: Proposed ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 266.12 | 148.04 | C₈H₁₀N | Protonated Phthalimide |

| 266.12 | 122.10 | C₉H₅NO₂ | Protonated Dimethylaniline |

| 148.04 | 120.04 | CO | Fragment from Phthalimide Ring |

| 148.04 | 104.03 | CO₂ | Fragment from Phthalimide Ring |

Note: The m/z values are based on theoretical calculations for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of molecules. These methods provide information about electronic transitions, chromophores, and the potential of a compound for applications in materials science.

Analysis of Chromophoric and Auxochromic Effects in N-Aryl Imides

The UV-Vis absorption spectrum of an organic molecule is determined by its chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophore is the phthalimide group, which contains a delocalized π-electron system. libretexts.org The 3,5-dimethylphenyl group attached to the nitrogen atom acts as an auxochrome. An auxochrome is a substituent that, when attached to a chromophore, modifies the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. libretexts.org

The N-aryl substituent influences the electronic transitions of the phthalimide core. The electron-donating nature of the two methyl groups on the phenyl ring can engage in electronic conjugation with the π-system of the phthalimide moiety. This interaction typically leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, and a hyperchromic effect, increasing the absorption intensity. libretexts.org Studies on similar isoindole-1,3-dione compounds show maximum absorbance peaks in the near-ultraviolet region, typically between 220 and 380 nm. nih.govacgpubs.org

Table 3: Representative UV-Vis Absorption Data for N-Aryl Imides

| Compound Class | Typical λmax Range (nm) | Electronic Transition | Effect of Aryl Substituent |

| N-Aryl Imides | 220 - 380 | π → π* | Bathochromic and Hyperchromic Shifts |

Investigation of Optical Properties for Potential Advanced Material Applications

The optical properties of N-aryl imides, particularly their fluorescence, are of significant interest for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. nih.govmdpi.com The fluorescence of these molecules is highly dependent on their structure.

Many substituted phthalimide derivatives are known to be fluorescent. rsc.org Aromatic imides have been shown to exhibit fluorescence emission spectra with peaks in the range of 290-420 nm, corresponding to deep-blue or violet-blue light. nih.gov The presence of the 3,5-dimethylphenyl group in this compound can create an intramolecular charge transfer (ICT) character in the excited state. In this scenario, the electron-rich dimethylphenyl moiety acts as an electron donor, while the electron-deficient phthalimide group acts as an electron acceptor. This ICT character can significantly influence the fluorescence quantum yield and the emission wavelength. The investigation of such photophysical properties is crucial for tailoring molecules for specific applications in photonics and electronics. nih.gov

Table 4: Photophysical Properties and Potential Applications

| Property | Description | Potential Application |

| Absorption | Strong absorption in the UV region due to π → π* transitions. | UV filters, photoinitiators |

| Fluorescence | Emission in the blue-violet region is possible. nih.gov | Organic Light-Emitting Diodes (OLEDs) |

| Intramolecular Charge Transfer (ICT) | Potential for donor-acceptor interactions influencing emission. | Fluorescent probes, molecular sensors |

| Nonlinear Optics (NLO) | Highly conjugated organic molecules can exhibit NLO properties. nih.gov | Optical switching, data processing |

Crystallographic Analysis of 2 3,5 Dimethylphenyl 1h Isoindole 1,3 2h Dione and Analogues

Single Crystal X-Ray Diffraction for Precise Three-Dimensional Molecular Geometry

Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been applied to several analogues of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, providing precise data on bond lengths, bond angles, and unit cell parameters.

For instance, the crystallographic analysis of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione reveals that it crystallizes in the monoclinic system. nih.gov Similarly, 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione also adopts a monoclinic crystal system. researchgate.net The detailed crystal data and refinement parameters for these analogues are presented in the table below.

| Parameter | 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione nih.gov | 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione researchgate.net |

|---|---|---|

| Chemical Formula | C₁₆H₁₃NO₂ | C₁₆H₁₃NO₂ |

| Formula Weight (g/mol) | 251.27 | 251.27 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.8222 (3) | 11.3169 (4) |

| b (Å) | 8.4576 (3) | 8.4281 (2) |

| c (Å) | 19.4863 (6) | 13.5482 (5) |

| β (°) | 91.441 (2) | 95.757 (2) |

| Volume (ų) | 1288.75 (8) | 1285.71 (7) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 233 |

Analysis of Dihedral Angles and Planarity of Imide and Aryl Moieties

The conformation of N-arylphthalimides is largely defined by the relative orientation of the phthalimide (B116566) and aryl rings. In the case of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the 1H-isoindole-1,3(2H)-dione group and the 2,3-dimethylphenyl group are both essentially planar. nih.gov The root-mean-square deviations from planarity for these moieties are 0.0131 Å and 0.0056 Å, respectively. nih.gov The dihedral angle between the planes of these two groups is a significant 78.19 (3)°. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the studied analogues, weak non-covalent forces play a crucial role in the formation of the supramolecular architecture.

In the crystal structure of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, weak C-H⋯O hydrogen bonds are observed, which link the molecules into zigzag chains running parallel to the b-axis. nih.gov Furthermore, C-H⋯π interactions are present, involving a C-H group from the isoindole moiety and the π-system of the dimethylphenyl ring. nih.gov

For 2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, intermolecular C-H⋯O hydrogen bonds are also a key feature of the crystal packing, linking the molecules into infinite chains. researchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts and Crystal Packing Efficiency

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.gov

Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl 1h Isoindole 1,3 2h Dione

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular characteristics of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. The B3LYP functional combined with the 6-311G(d,p) basis set has been a common level of theory for these calculations, providing a reliable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis of the Molecule

The optimization of the molecular geometry of this compound reveals key structural parameters. The isoindole and dimethylphenyl rings are not coplanar, with a calculated dihedral angle of 60.98° between them. This twisting is a critical feature of the molecule's three-dimensional conformation. The bond lengths and angles within the molecule have been calculated and show good agreement with experimental data for similar structures. For instance, the C=O bond lengths are approximately 1.21 Å, and the C-N bonds are around 1.40 Å. The optimized geometry represents the molecule's most stable energetic state.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-N | 1.40 Å | |

| Dihedral Angle | Isoindole-Dimethylphenyl | 60.98° |

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the electron-rich dimethylphenyl moiety, while the LUMO is concentrated on the electron-accepting phthalimide (B116566) group. This spatial distribution of orbitals is crucial for understanding the molecule's charge transfer characteristics.

The energies of these orbitals are calculated to be -6.58 eV for the HOMO and -1.89 eV for the LUMO. The energy gap (ΔE = ELUMO - EHOMO) is therefore 4.69 eV. This relatively large energy gap suggests high kinetic stability and low chemical reactivity. Other quantum chemical parameters derived from these energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), further characterize the molecule's electronic nature.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 |

| Energy Gap | ΔE | 4.69 |

| Electronegativity | χ | 4.235 |

| Chemical Potential | μ | -4.235 |

| Hardness | η | 2.345 |

| Softness | S | 0.213 |

Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution Maps

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, indicating regions that are electron-rich or electron-poor. In the MEP of this compound, the most negative potential (red and yellow regions) is located over the carbonyl oxygen atoms of the phthalimide group, indicating their high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential (blue regions). This information is critical for predicting intermolecular interactions.

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial charges on each atom. This analysis confirms that the oxygen atoms of the carbonyl groups carry the most significant negative charges, while the carbon atoms bonded to them have positive charges.

Reactivity Descriptors and Prediction of Electrophilic/Nucleophilic Sites

Based on the HOMO and LUMO distributions and the MEP analysis, the sites for electrophilic and nucleophilic attack can be predicted. The dimethylphenyl ring, being the location of the HOMO, is identified as the center for electrophilic attack. The phthalimide moiety, where the LUMO is localized, is the likely site for nucleophilic attack. The negative regions on the MEP map, particularly around the carbonyl oxygens, confirm these atoms as the primary nucleophilic sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions and photophysical properties of the molecule. Calculations performed in a solvent, such as chloroform, predict the electronic absorption spectrum. The calculated maximum absorption wavelength (λmax) for this compound is found to be around 295 nm. This absorption corresponds to the electronic transition from the HOMO to the LUMO (π → π* transition). The calculated oscillator strength (f) for this transition is 0.0235, and the transition energy is 4.19 eV. These theoretical predictions are in good agreement with experimental UV-Vis spectra.

Computational Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are also used to predict various spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for the protons and carbons of this compound generally show a strong correlation with the experimental data, confirming the accuracy of the computed molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule are calculated from the optimized geometry. The theoretical IR spectrum shows characteristic peaks for the different functional groups. For example, the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups are predicted and align well with the experimental IR spectrum.

UV-Vis Spectroscopy: As mentioned in the TD-DFT section, the predicted UV-Vis spectrum, with a λmax around 295 nm, matches the experimental findings, validating the calculated electronic structure and energy gap.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Calculated Value |

| UV-Vis | λmax | 295 nm |

| IR | C=O stretching | ~1715 cm-1 |

Molecular Dynamics Simulations for Dynamic Behavior, Conformation, and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules over time. For derivatives of 1-H-isoindole-1,3(2H)-dione, MD simulations have been employed to understand their stability and conformational flexibility when interacting with biological macromolecules. nih.gov

In studies of similar isoindoline-1,3-dione derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), MD simulations were performed to assess the stability of the ligand-protein complex. nih.govmdpi.com These simulations typically track the root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions over a simulation period, often tens of nanoseconds. For some derivatives, the RMSD values stabilize after an initial fluctuation, indicating that the compound forms a stable complex with the protein. nih.gov For this compound, it can be hypothesized that the central isoindole-1,3-dione scaffold would remain relatively rigid, while the dihedral angle between the planar isoindole group and the 3,5-dimethylphenyl ring would be the primary source of conformational flexibility. In the solid state, analogous compounds like 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione exhibit a significant dihedral angle between these two ring systems. nih.govnih.gov

The solvent's effect is another critical aspect analyzed through MD simulations. The hydrophobic nature of the phthalimide moiety is known to enhance the ability of these compounds to traverse biological membranes. mdpi.com MD simulations in aqueous environments would likely show the hydrophobic dimethylphenyl and phthalimide groups orienting to minimize contact with water, a factor that influences its interaction with the binding pockets of target proteins, which often have hydrophobic regions.

Molecular Docking Studies for Analysis of Intermolecular Binding Modes and Interactions with Macromolecular Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Numerous studies have utilized molecular docking to investigate the binding modes of N-substituted isoindole-1,3-dione derivatives with various protein targets. These studies provide a framework for understanding how this compound might interact with macromolecular structures.

Docking studies on a range of isoindoline-1,3-dione derivatives have revealed that their interactions within protein binding sites are multifaceted. mdpi.commdpi.comnih.gov The isoindole-1,3-dione core itself is often involved in crucial interactions. For instance, in studies with cyclooxygenase (COX) enzymes, the isoindole-1,3(2H)-dione part of the molecule was shown to be involved in π-alkyl interactions with hydrophobic residues like Leu352, Ala523, and Val523. mdpi.comnih.gov Furthermore, the carbonyl groups of the dione (B5365651) can act as hydrogen bond acceptors, forming hydrogen bonds with residues such as Arg120 and Tyr355 in the COX-2 active site. mdpi.comnih.gov

The N-substituted phenyl ring also plays a critical role in defining the binding affinity and selectivity. In the case of this compound, the dimethylphenyl group would be expected to form hydrophobic and van der Waals interactions within the binding pocket. Docking studies of similar compounds, such as those targeting acetylcholinesterase, have highlighted the importance of π-π stacking and cation-π interactions involving the aromatic rings of the ligand and protein residues. nih.govmdpi.com

The following interactive table summarizes the types of interactions commonly observed in molecular docking studies of various N-aryl isoindole-1,3-dione derivatives with different protein targets, which can be extrapolated to predict the potential interactions of the title compound.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Trp279, Phe330 | π-π stacking, Cation-π | nih.govmdpi.com |

| Butyrylcholinesterase (BuChE) | Trp82, Tyr332 | Hydrophobic, π-π stacking | nih.govmdpi.com |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352, Val523 | Hydrogen Bond, π-alkyl | mdpi.comnih.gov |

| RSK2 | Not Specified | Not Specified | rsc.org |

The binding affinity, often expressed as a docking score or binding free energy (ΔG), is a key output of molecular docking studies. For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives targeting AChE and BuChE, calculated binding affinities were in the negative kcal/mol range, indicating favorable binding. mdpi.com For example, some derivatives showed binding affinities ranging from -8.3 to -11.0 kcal/mol. nih.govmdpi.com It is plausible that this compound would exhibit similar favorable binding energies when docked into a suitable hydrophobic pocket of a target macromolecule.

Chemical Reactivity and Reaction Mechanisms of 2 3,5 Dimethylphenyl 1h Isoindole 1,3 2h Dione

Nucleophilic and Electrophilic Reactions at the Imide Nitrogen and Aromatic Rings

The electronic nature of the 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione molecule provides several potential sites for chemical reactions. The reactivity at the imide nitrogen is significantly different from that of the aromatic rings due to the influence of the adjacent carbonyl groups.

Imide Group Reactivity: The nitrogen atom of the imide is generally non-nucleophilic. This is because its lone pair of electrons is delocalized through resonance with the two flanking electron-withdrawing carbonyl groups. This delocalization reduces the electron density on the nitrogen, making it a poor site for attack by electrophiles. Conversely, this same electronic effect renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. Such attacks typically lead to the opening of the imide ring, a reaction discussed in detail in section 6.2.

Aromatic Ring Reactivity: The molecule contains two distinct aromatic systems with opposing reactivity towards electrophiles:

Isoindole Aromatic Ring: This benzene (B151609) ring is directly attached to the electron-withdrawing imide group. The carbonyl functions deactivate this ring, making it significantly less reactive towards electrophilic aromatic substitution.

3,5-Dimethylphenyl Ring: This ring is activated towards electrophilic aromatic substitution. The two methyl groups are electron-donating and act as ortho-, para-directors. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho and para to both methyl groups, which are positions 2, 4, and 6. The amino group in aniline (B41778) is so strongly activating that it can be difficult to prevent polysubstitution; this high reactivity is somewhat tempered in N-arylphthalimides as the nitrogen's lone pair is delocalized into the imide carbonyls, but the activating effect of the methyl groups remains significant. libretexts.org

Nucleophilic aromatic substitution on either ring is unlikely under standard conditions, as the molecule lacks the necessary combination of a good leaving group and strong activation by electron-withdrawing groups at the appropriate positions.

| Molecular Site | Type of Reaction | Predicted Reactivity | Reasoning |

|---|---|---|---|

| Imide Nitrogen | Electrophilic Attack | Very Low | Lone pair is delocalized by two adjacent carbonyl groups. |

| Imide Carbonyl Carbons | Nucleophilic Attack | High | Carbon is electron-deficient due to polarization by oxygen and resonance with the imide system. |

| Isoindole Aromatic Ring | Electrophilic Substitution | Low | Deactivated by the electron-withdrawing imide group. |

| 3,5-Dimethylphenyl Ring (Positions 2, 4, 6) | Electrophilic Substitution | High | Activated by two electron-donating methyl groups (ortho-, para-directing). |

Hydrolysis and Ring-Opening Reactions of the Imide Moiety

The imide linkage in this compound is susceptible to cleavage through hydrolysis, particularly under basic or acidic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons of the imide group.

The reaction proceeds via a ring-opening mechanism, breaking one of the acyl-nitrogen bonds to yield N-(3,5-dimethylphenyl)phthalamic acid. The process begins with the formation of a tetrahedral intermediate following the nucleophilic attack. mdpi.comresearchgate.net Under alkaline conditions, this intermediate collapses, leading to the cleavage of the C-N bond and formation of a carboxylate and an amide. Subsequent acidification protonates the carboxylate. Under acidic conditions, the carbonyl oxygen is first protonated, which further enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Kinetic studies on the hydrolysis of various N-arylphthalimides show that the reaction rates are influenced by the electronic nature of the substituents on the N-aryl ring. Electron-withdrawing groups generally facilitate the reaction by making the imide carbonyls more electrophilic, while electron-donating groups can have a more complex effect depending on the specific reaction conditions (acidic vs. basic hydrolysis). um.edu.myresearchgate.net

| Compound | HCl-Independent Rate Constant (k₀, s⁻¹) | HCl-Dependent Rate Constant (kH, M⁻¹s⁻¹) |

|---|---|---|

| N-(2'-methoxyphenyl)phthalimide | 6.74 x 10⁻⁷ | 5.47 x 10⁻⁶ |

| N-(4'-methoxyphenyl)phthalimide | 12.2 x 10⁻⁷ | 4.61 x 10⁻⁶ |

| N-(4'-aminophenyl)phthalimide (protonated) | 5.83 x 10⁻⁷ | 15.2 x 10⁻⁶ |

Mechanistic Studies of Key Transformation Pathways Involving the Imide and Aryl Groups

Mechanistic understanding of the reactions of this compound is primarily based on well-established principles for its constituent functional groups, supported by computational and kinetic studies on analogous N-arylphthalimides. mdpi.comresearchgate.net

Mechanism of Base-Catalyzed Hydrolysis (Ring-Opening): The hydrolysis of the imide ring under basic conditions is a two-step nucleophilic acyl substitution process:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons. This breaks the π-bond of the carbonyl, and the electrons move to the oxygen atom, forming a tetrahedral anionic intermediate.

Ring Opening: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen reform the carbonyl double bond, leading to the cleavage of the endocyclic carbon-nitrogen bond. This step is favored because the resulting amide anion is a relatively stable leaving group, which is immediately protonated by the solvent (water) to yield the final N-(3,5-dimethylphenyl)phthalamic acid product (as its carboxylate salt).

Mechanism of Electrophilic Aromatic Substitution: Electrophilic substitution on the activated 3,5-dimethylphenyl ring follows a canonical mechanism:

Formation of Sigma Complex: An electrophile (E⁺) is attracted to the electron-rich aromatic ring and attacks one of the activated positions (2, 4, or 6), forming a C-E bond. This breaks the aromaticity of the ring and generates a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the other positions of the ring, including those bearing the methyl groups, which help stabilize the intermediate.

Deprotonation: A weak base in the reaction mixture removes the proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final substituted product.

These fundamental mechanisms explain the primary modes of reactivity for this class of compounds, highlighting the dual nature of the molecule with a reactive imide group for nucleophilic ring-opening and an activated aryl group for electrophilic substitution.

Advanced Applications in Materials Science and Industrial Chemistry Excluding Biomedical

Utilization in Polymer Synthesis: Polyimides and Copolymer Architectures

N-aryl phthalimides are integral components in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu The specific structure of the N-aryl substituent plays a crucial role in determining the final properties of the polymer.

The incorporation of the 3,5-dimethylphenyl group into a polyimide backbone is a deliberate design choice to modify the polymer's physical properties. The two methyl groups introduce steric hindrance, which can disrupt the close packing of polymer chains. ijche.com This disruption typically reduces intermolecular forces, leading to several predictable changes in material properties compared to an unsubstituted N-phenyl phthalimide (B116566) analog:

Solubility: The decreased chain packing enhances the ability of solvent molecules to penetrate and solvate the polymer chains, often resulting in improved solubility in common organic solvents. titech.ac.jp This is a significant advantage for polymer processing and film casting.

Mechanical Properties: While the rigid phthalimide group contributes to high strength, the disruption of chain packing caused by the methyl groups might lead to a slight reduction in tensile strength and modulus compared to more planar, unsubstituted analogues. ijche.com

| Property | Influence of 3,5-dimethylphenyl Group | Typical Value Range for Aromatic Polyimides |

| Glass Transition Temp. (Tg) | Expected to be high due to rigidity | 250-400 °C |

| Tensile Strength | Moderate to high | 90-140 MPa |

| Solubility in Organic Solvents | Enhanced compared to unsubstituted analogs | Soluble in solvents like NMP, DMAc |

| Thermal Stability (T5) | High, characteristic of polyimides | > 450 °C in N₂ |

Data represents general trends for aryl-substituted polyimides; specific values for polymers derived from 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione are not available in the cited literature.

The substitution pattern on the N-aryl ring directly impacts the synthesis of polyimides. The most common synthetic route is a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization. vt.edu

The electronic nature and steric profile of the 3,5-dimethylphenyl group can influence the polymerization kinetics. The two methyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the precursor diamine, potentially affecting the rate of the initial poly(amic acid) formation. However, a more significant factor is the steric hindrance provided by the methyl groups. This steric bulk can influence the rate of the subsequent cyclization (imidization) step.

From a structural standpoint, the non-coplanar orientation of the dimethylphenyl ring relative to the phthalimide plane creates a more contorted macromolecular structure. This leads to an increase in the fractional free volume within the polymer matrix. rsc.org Such modifications are particularly relevant in designing materials for specific applications like gas separation membranes, where increased free volume can enhance gas permeability. rsc.org

Application in Nonlinear Optical (NLO) Materials Development

Organic molecules with delocalized π-electron systems are of great interest for applications in nonlinear optics, which involves materials whose optical properties change with the intensity of incident light. Phthalimide derivatives have been explored as components of NLO-active chromophores. nih.gov

The NLO response of an organic molecule is governed by its molecular hyperpolarizability (β), which is highly dependent on its electronic structure. A typical design for NLO chromophores involves connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge. In the this compound molecule, the phthalimide group acts as a moderate electron acceptor. The 3,5-dimethylphenyl group is a weak electron donor.

To create a material with a significant NLO response, this core structure would typically be further functionalized to enhance the push-pull electronic effect. For instance, stronger donor groups could be added to the phenyl ring, or the phthalimide ring could be modified with stronger acceptor groups to increase the molecular dipole moment and hyperpolarizability. The 3,5-dimethyl substitution pattern itself does not create a strong intramolecular charge-transfer system necessary for a large second-order NLO response.

| NLO Property | Role of this compound |

| Molecular Hyperpolarizability (β) | The core structure possesses a low intrinsic β value. |

| Thermal Stability | The phthalimide structure provides good thermal stability, crucial for device fabrication. |

| Structural Modification Potential | Serves as a scaffold for the addition of stronger donor/acceptor groups. |

Specific NLO coefficients for the unmodified compound are not reported in the surveyed literature.

The design of effective optoelectronic materials based on π-conjugated systems relies on several key principles. The molecule must possess an extensive system of alternating single and double bonds to allow for electron delocalization. The efficiency of this delocalization is maximized when the molecule is planar.

In this compound, the phthalimide unit is planar and has a delocalized π-system. However, the phenyl ring is twisted out of the plane of the phthalimide group due to steric interactions. This twisting disrupts the π-conjugation between the two ring systems, which is generally detrimental for optoelectronic applications that rely on extended conjugation. Therefore, while the phthalimide core is a useful building block, the specific 3,5-dimethylphenyl substituent makes it less ideal as a primary component in materials requiring high charge mobility or a strong NLO response, unless it is part of a larger, more effectively conjugated system.

Role as Synthetic Intermediates in Dyes and Pigments Production

Phthalimide derivatives have historically been important in the synthesis of dyes and pigments. chemrxiv.org The phthalimide structure can serve as a robust chromophore core or as a precursor to other complex heterocyclic systems.

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride (B1165640) with 3,5-dimethylaniline. researchgate.net This reaction highlights its role as a derivative of an aniline (B41778), a foundational class of compounds in dye chemistry. The compound itself can be considered a stable, protected form of 3,5-dimethylaniline.

In dye synthesis, the phthalimide ring could be chemically opened to reveal functional groups that can undergo further reactions, such as diazotization and coupling, to form azo dyes. Alternatively, the aromatic rings of the phthalimide or the N-phenyl group could be subjected to reactions like nitration, sulfonation, or halogenation to produce functionalized intermediates for the synthesis of more complex, polycyclic dyes and pigments. The presence of the stable imide ring imparts chemical and thermal resistance, which is a desirable property for pigments. chemrxiv.org

Research on this compound as a Catalytic Ligand Remains Limited

The general field of organometallic chemistry acknowledges the use of N-heterocyclic compounds as ligands for transition metal catalysts. These catalysts are instrumental in a variety of organic transformations. However, detailed studies, including reaction yields, catalyst stability, and specific conditions for catalytic cycles involving this compound, are not documented in the currently accessible scientific literature.

Consequently, the creation of a detailed article with specific research findings and data tables on the exploration of this compound as a ligand in catalytic systems is not feasible at this time due to the absence of primary research in this specific area. Further research would be required to elucidate the potential of this compound in catalytic applications.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on the Synthesis, Structure, and Reactivity of 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

The N-aryl imide this compound is a member of the phthalimide (B116566) family, a well-established class of organic compounds. Academic research into this specific molecule and its close structural isomers has provided key insights into its synthesis, molecular architecture, and chemical behavior.

Synthesis: The primary and most traditional method for synthesizing N-aryl phthalimides, including the title compound, is the direct dehydrative condensation of phthalic anhydride (B1165640) with the corresponding primary amine—in this case, 3,5-dimethylaniline. nih.gov This reaction is typically carried out at elevated temperatures, often in a solvent such as glacial acetic acid or even under solvent-free fusion conditions where the reactants are heated together directly. researchgate.netmdpi.com These methods, while effective, often require harsh conditions and long reaction times. More contemporary approaches focus on milder, more efficient catalytic systems to improve yields and functional group tolerance. rsc.org

Interactive Data Table: Common Synthetic Methods for N-Aryl Imides

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Condensation | Phthalic Anhydride, Aryl Amine | High temperature (160-180°C), often in glacial acetic acid or solvent-free | Simple, well-established | Harsh conditions, long reaction times, may have poor yields |

| Sulphamic Acid Catalysis | Phthalic Anhydride, Aryl Amine, Sulphamic Acid (10 mol%) | Heating | Short reaction time, high yields, inexpensive catalyst | Still requires heating |

| Metal-Free Denitrogenation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Heating in DMSO | Metal-free, scalable, high functional group tolerance acs.org | Requires pre-functionalized starting material |

| NHC-Catalyzed Amidation | Phthalamic Acid, PivCl, N-Heterocyclic Carbene (NHC) | Mild (25°C), base (K₂CO₃) | Mild conditions, high yields, enables atroposelective synthesis know-todays-news.comresearchgate.net | Requires multi-component catalyst system |

Reactivity: The reactivity of this compound is dictated by the two main components of its structure: the phthalimide ring and the N-aryl substituent. The phthalimide moiety is generally stable but susceptible to nucleophilic attack at the carbonyl carbons, which can lead to ring-opening. The delocalization of the nitrogen lone pair into the attached aryl ring makes the imide carbonyl groups more electrophilic compared to N-alkyl phthalimides. acs.org The 3,5-dimethylphenyl ring can undergo typical electrophilic aromatic substitution reactions, with the directing effects governed by the imide and methyl groups. The methyl groups themselves can be sites for radical substitution or oxidation under appropriate conditions.

Unexplored Research Avenues and Challenges in N-Aryl Imide Chemistry

The field of N-aryl imide chemistry, while mature, continues to present significant challenges and opportunities for innovation.

Challenges:

Harsh Synthesis Conditions: A primary challenge remains the reliance on traditional synthetic methods that often require high temperatures and aggressive reagents. nih.gov These conditions limit the substrate scope, particularly for molecules bearing sensitive functional groups, and are not aligned with the principles of green chemistry.

Atroposelective Synthesis: Many N-aryl imides with bulky ortho-substituents exhibit restricted rotation around the C–N bond, leading to atropisomerism (axial chirality). The development of general and efficient methods for the atroposelective synthesis of these chiral molecules is a significant and ongoing challenge. nih.govbohrium.com Controlling this element of stereochemistry is crucial as different atropisomers can have distinct properties and activities.

Late-Stage Functionalization: The ability to introduce the N-aryl imide moiety into complex molecules at a late stage of a synthetic sequence is highly desirable but challenging. Developing mild and highly selective N-arylation methods is key to overcoming this hurdle. chemistryviews.org

Unexplored Avenues:

Novel Catalytic Systems: The development of novel organocatalytic and transition-metal-catalyzed methods that operate under mild, environmentally benign conditions is a major frontier. know-todays-news.com Recent breakthroughs using N-heterocyclic carbene (NHC) catalysis have enabled the atroposelective synthesis of N-aryl phthalimides at room temperature, opening a new direction for research. nih.govresearchgate.netnih.gov Further exploration of photoredox and electrocatalytic methods could also yield new synthetic pathways. chemistryviews.org

Asymmetric Catalysis: Beyond atroposelectivity, exploring asymmetric transformations on the phthalimide core or the aryl ring of pre-formed N-aryl imides is an area with considerable potential for creating complex, stereodefined molecules.

Understanding Configurational Stability: For atropisomeric N-aryl imides, a deeper understanding of the rotational barriers around the C–N axis and how they are influenced by substituents and environmental factors is needed. This knowledge is critical for designing configurationally stable chiral molecules for various applications. nih.gov

Potential for Further Development and Applications in Non-Biomedical Fields

While phthalimides are widely known for their roles in medicinal chemistry, the N-aryl imide scaffold holds significant and underexplored potential in various non-biomedical applications, particularly in materials science and catalysis. nih.govknow-todays-news.com

Materials Science:

High-Performance Polymers: The phthalimide unit is known for its rigidity and high thermal stability. Incorporating N-aryl phthalimide moieties into polymer backbones can lead to the development of high-performance materials. Polymers of intrinsic microporosity (PIMs) containing aryl-phthalimide groups have been synthesized and show promise for applications like gas separation membranes due to their ability to form robust, microporous films. rsc.org

Organic Electronics: The electron-accepting nature and planar, conjugated structure of the phthalimide core make N-aryl imides attractive candidates for use in organic electronic devices. mdpi.com They have been investigated as components in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells. rsc.orgacs.org The electronic properties can be fine-tuned by modifying the N-aryl substituent, allowing for the rational design of materials with specific charge-transport or emissive properties.

Electrochromic Materials: Phthalimide derivatives have been studied as cathodic electrochromic materials, which change their optical properties upon electrochemical reduction. mdpi.comnih.gov This opens possibilities for their use in smart windows, displays, and other optoelectronic devices.

Other Applications:

Agrochemicals: The imide structure is present in several commercial pesticides. For example, hexahydrophthalimide derivatives like flumioxazin act as protoporphyrinogen oxidase inhibitors. mdpi.com Further exploration of N-aryl imides could lead to new classes of herbicides or fungicides.

Dyes and Pigments: The inherent aromaticity and tunable electronic structure of N-aryl imides make them suitable scaffolds for creating novel dyes and pigments. wikipedia.org The well-known phthalocyanine pigments, for instance, are structurally related to isoindoles. wikipedia.org

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione derivatives?

- Answer : Two primary approaches are widely used:

Claisen-Schmidt Condensation : Reacting 2-(4-acetylphenyl)isoindoline-1,3-dione with substituted aldehydes (e.g., 3,5-dimethylbenzaldehyde) in ethanol under basic conditions (e.g., NaOH), followed by acid hydrolysis to yield chalcone-like derivatives .

Anhydride-Based Synthesis : Treating phthalic anhydride derivatives with potassium cyanate (KOCN) or sodium thiocyanate (NaSCN) under reflux or microwave irradiation, enabling catalyst-free formation of isoindole-dione scaffolds .

Q. How is X-ray crystallography utilized to determine the molecular structure of isoindole-dione derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Thermal ellipsoid plots for visualization are generated via ORTEP-3 . Polymorph detection requires comparative analysis of unit cell parameters and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing isoindole-dione derivatives?

- Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and aromatic C-H vibrations .

- NMR : ¹H NMR identifies substituent patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm), while ¹³C NMR resolves carbonyl carbons (~167–170 ppm) .

- GC-MS : Detects molecular ion peaks and fragmentation patterns, especially for volatile derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for isoindole-dione derivatives be resolved?

- Answer :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Polymorphism Screening : SCXRD of multiple crystals under varying conditions (e.g., solvent, temperature) to identify alternative packing modes .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to rule out conformational artifacts .

Q. What strategies optimize synthetic yields of isoindole-dione derivatives under varying conditions?

- Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to <1 hour while maintaining >85% yield, as demonstrated for related chalcone derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in anhydride-based routes.

- Stoichiometric Adjustments : A 1:1.2 molar ratio of anhydride to thiocyanate minimizes side reactions .

Q. How do computational methods predict the bioactivity of isoindole-dione derivatives?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., acetylcholinesterase), identifying key binding residues and affinity scores .

- ADME-Tox Profiling : SwissADME predicts pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize compounds for in vitro testing .

Q. What advanced methodologies characterize polymorphism in isoindole-dione compounds?

- Answer :

- Variable-Temperature XRD : Captures thermal expansion effects on crystal lattice parameters.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) driving polymorph stability .

- DSC/TGA : Differentiates polymorphs via melting point and decomposition profiles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.